N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFB-TOP is a type of benzamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for therapeutic intervention in a variety of diseases.
Applications De Recherche Scientifique
Anticancer Activity
Research on derivatives of benzamides, including compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, has shown promising anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides and evaluated their anticancer activity against four cancer cell lines, demonstrating moderate to excellent activities compared to a reference drug, etoposide (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a compound similar in function, which is a selective histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo. This compound's oral bioavailability and clinical trial potential underline the relevance of benzamide derivatives in cancer treatment (Zhou et al., 2008).
Chemical Synthesis and Molecular Design
Yu et al. (2012) explored the oxidative C–O coupling of benzamides under metal-free conditions, demonstrating a method for synthesizing benzoxazole products. This research highlights the chemical versatility and potential for creating complex molecular architectures using benzamide derivatives as starting materials (Yu et al., 2012).
Anti-proliferative Agents
Soni et al. (2015) investigated novel quinuclidinone derivatives, including benzamides, for their anti-cancer activity. Their study provides a foundation for the development of new anti-cancer agents, showcasing the therapeutic potential of structurally diverse benzamide derivatives (Soni et al., 2015).
Antiplasmodial Activity
Hermann et al. (2021) synthesized and tested derivatives for activity against Plasmodium falciparum, revealing structure-activity relationships and identifying compounds with promising antiplasmodial activity. This research exemplifies the potential of benzamide derivatives in combating malaria (Hermann et al., 2021).
Mécanisme D'action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, division, adhesion, and stress response.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, low clearance, and a small volume of distribution
Propriétés
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)23-13-8-10-14(11-9-13)24-12-4-3-7-17(24)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGXPFRFKDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.